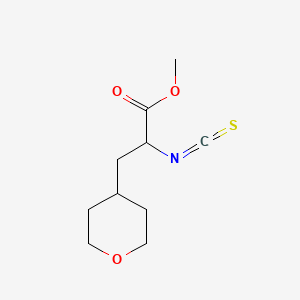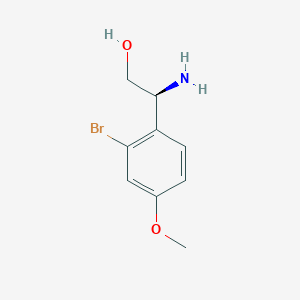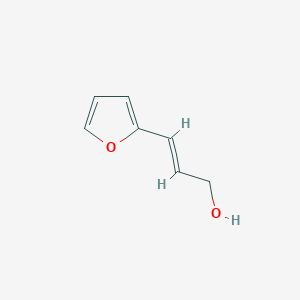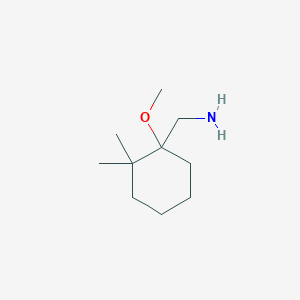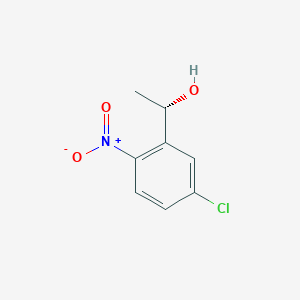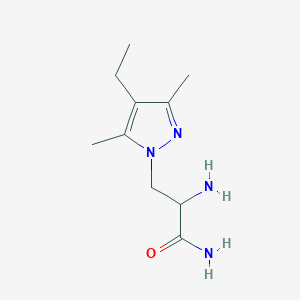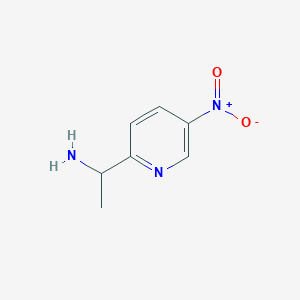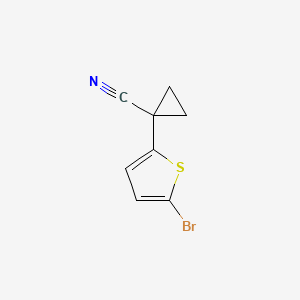
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by its unique molecular structure, which includes a brominated thiophene ring attached to a cyclopropane ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile typically involves the bromination of thiophene followed by cyclopropanation and the introduction of the carbonitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination of thiophene. The cyclopropanation can be achieved using diazo compounds in the presence of a catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or organometallic compounds, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring systems and heterocycles.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid
- 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile
- 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile
Uniqueness
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile is unique due to its combination of a brominated thiophene ring, a cyclopropane ring, and a carbonitrile group. This unique structure imparts specific reactivity and binding properties, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C8H6BrNS |
|---|---|
Poids moléculaire |
228.11 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H6BrNS/c9-7-2-1-6(11-7)8(5-10)3-4-8/h1-2H,3-4H2 |
Clé InChI |
KHLZNPBUZNIBCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


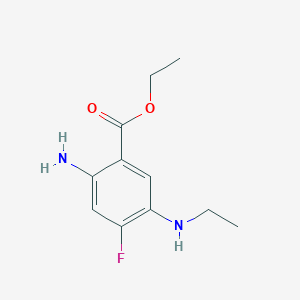
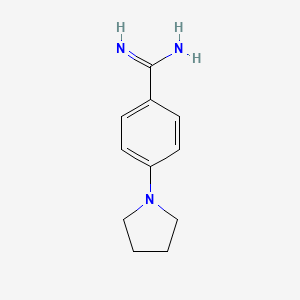
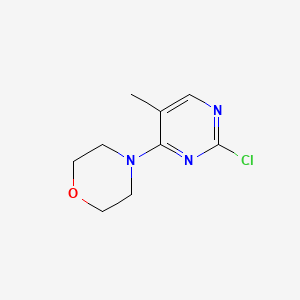
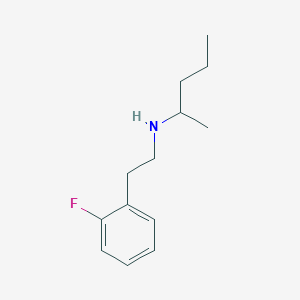
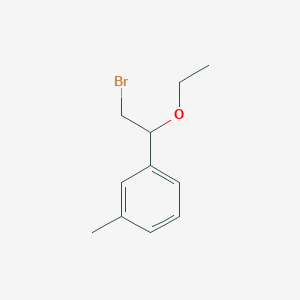
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
